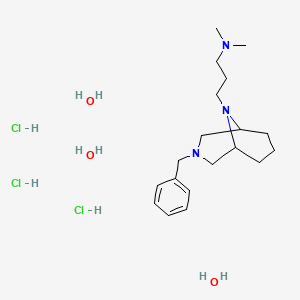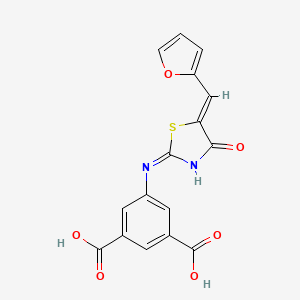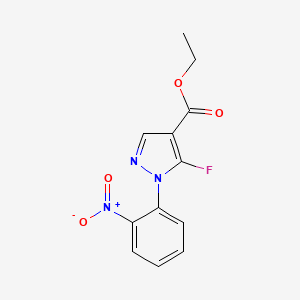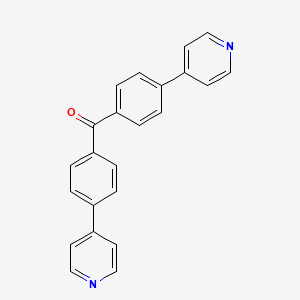![molecular formula C18H13ClN4O2 B13749470 Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- CAS No. 3150-82-1](/img/structure/B13749470.png)
Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- is an organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is used in various industrial applications, particularly as a dye.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with N-phenylbenzenamine under alkaline conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Reduction: Produces corresponding amines.
Oxidation: Can lead to the formation of quinones or other oxidized derivatives.
Substitution: Results in various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry as a dye for fabrics
Wirkmechanismus
The compound exerts its effects primarily through its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with various enzymes and receptors. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-[(2,6-dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)-: Another azo dye with similar properties but different substituents.
Benzenamine, 2-[(2-chloro-4-nitrophenyl)azo]-4-decyl-: A structurally similar compound with a different alkyl group
Uniqueness
Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl- is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain industrial and research applications, such as its use as a dye in the textile industry and its potential therapeutic applications .
Eigenschaften
CAS-Nummer |
3150-82-1 |
|---|---|
Molekularformel |
C18H13ClN4O2 |
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
4-[(2-chloro-4-nitrophenyl)diazenyl]-N-phenylaniline |
InChI |
InChI=1S/C18H13ClN4O2/c19-17-12-16(23(24)25)10-11-18(17)22-21-15-8-6-14(7-9-15)20-13-4-2-1-3-5-13/h1-12,20H |
InChI-Schlüssel |
RJXMVDQBCHMJTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)












